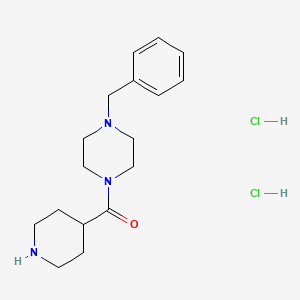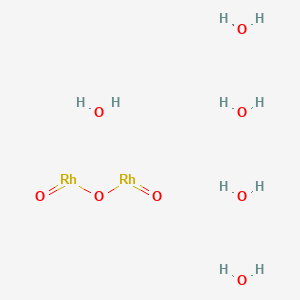
氧化铑(III)五水合物
描述
Rhodium(III) oxide pentahydrate is an inorganic compound with the chemical formula Rh₂O₃•5H₂O. It is a gray powder that is insoluble in water and other ordinary solvents. This compound is known for its catalytic properties and is used in various industrial applications, including the production of chemical intermediates and as a catalyst in organic reactions .
科学研究应用
Rhodium(III) oxide pentahydrate has a wide range of scientific research applications:
作用机制
Target of Action
Rhodium(III) oxide pentahydrate primarily targets chemical reactions as a catalyst . It is employed in the manufacturing of chemical intermediates such as oxo-alcohols, as well as nitric acid and ethanoic (acetic) acid productions . It is also used in various organic reactions .
Mode of Action
Rhodium(III) oxide pentahydrate interacts with its targets by accelerating the rate of chemical reactions without being consumed in the process . As a catalyst, it lowers the activation energy required for the reaction to proceed, thereby increasing the reaction rate .
Biochemical Pathways
It is known to be involved in the hydroformylation of alkenes, n2o production from no, and the hydrogenation of co .
Pharmacokinetics
It is known that rhodium(iii) oxide pentahydrate is insoluble in water and aqua regia , which may affect its bioavailability.
Result of Action
The result of Rhodium(III) oxide pentahydrate’s action is the acceleration of chemical reactions, leading to the efficient production of desired products . For example, it can be used in the selective tandem olefin isomerization-hydrosilylation process .
Action Environment
The action of Rhodium(III) oxide pentahydrate can be influenced by environmental factors. For instance, it is known to transform into an orthorhombic structure when heated above 750 °C . This could potentially affect its catalytic properties and stability.
生化分析
Biochemical Properties
Rhodium(III) oxide pentahydrate plays a significant role in biochemical reactions due to its catalytic properties. It interacts with various enzymes and proteins, facilitating biochemical transformations. For instance, it acts as a catalyst in the hydroformylation of alkenes, a process that involves the addition of a formyl group to an alkene to produce aldehydes . This interaction is crucial for the synthesis of various organic compounds. Rhodium(III) oxide pentahydrate also interacts with other biomolecules, such as nitric oxide synthase, influencing the production of nitric oxide, a vital signaling molecule in biological systems .
Cellular Effects
Rhodium(III) oxide pentahydrate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to enhance the electrical properties of organic light-emitting diodes by improving carrier injection from indium tin oxide (ITO) electrodes . This enhancement is due to the compound’s ability to improve the electrical conductivity of the ITO electrodes. Additionally, Rhodium(III) oxide pentahydrate can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism .
Molecular Mechanism
The molecular mechanism of Rhodium(III) oxide pentahydrate involves its interaction with various biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain enzymes involved in metabolic pathways, thereby altering the metabolic flux . Additionally, Rhodium(III) oxide pentahydrate can activate other enzymes, enhancing their catalytic activity. These interactions result in changes in gene expression, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Rhodium(III) oxide pentahydrate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Rhodium(III) oxide pentahydrate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its catalytic activity . Long-term studies have shown that the compound can have sustained effects on cellular function, including changes in gene expression and cellular metabolism . These effects are observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when using this compound in biochemical research .
Dosage Effects in Animal Models
The effects of Rhodium(III) oxide pentahydrate vary with different dosages in animal models. At low doses, the compound can enhance cellular function by modulating enzyme activity and gene expression . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been observed, where a specific dosage range produces optimal biochemical effects without causing toxicity . These findings underscore the importance of determining the appropriate dosage when using Rhodium(III) oxide pentahydrate in animal studies .
Metabolic Pathways
Rhodium(III) oxide pentahydrate is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. It plays a role in the hydroformylation of alkenes, a key step in the synthesis of aldehydes . Additionally, it interacts with enzymes involved in the production of nitric oxide, influencing the levels of this critical signaling molecule . These interactions highlight the compound’s importance in regulating metabolic pathways and maintaining cellular homeostasis .
Transport and Distribution
Within cells and tissues, Rhodium(III) oxide pentahydrate is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . For example, it can be transported into cells via endocytosis, where it interacts with intracellular proteins to exert its biochemical effects . The distribution of Rhodium(III) oxide pentahydrate within tissues is also influenced by its solubility and stability, affecting its overall bioavailability .
Subcellular Localization
Rhodium(III) oxide pentahydrate exhibits specific subcellular localization, which is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it interacts with mitochondrial enzymes to influence cellular metabolism . Additionally, Rhodium(III) oxide pentahydrate can be found in the nucleus, where it affects gene expression by interacting with transcription factors and other nuclear proteins . These localization patterns are essential for understanding the compound’s biochemical effects at the cellular level .
准备方法
Rhodium(III) oxide pentahydrate can be synthesized through several methods:
High-Temperature Oxidation: Treating rhodium(III) chloride with oxygen at high temperatures.
Fusion with Potassium Hydrogen Sulfate: Rhodium metal powder is fused with potassium hydrogen sulfate, followed by the addition of sodium hydroxide, which results in hydrated rhodium oxide.
Oxygen Plasma Exposure: Rhodium oxide thin films can be produced by exposing a rhodium layer to oxygen plasma.
Hydrothermal Synthesis: This method is used to produce rhodium oxide nanoparticles.
化学反应分析
Rhodium(III) oxide pentahydrate undergoes various types of chemical reactions:
Oxidation: It acts as a catalyst in oxidation reactions, such as the hydroformylation of alkenes and the production of nitric acid
Reduction: It can be reduced to rhodium metal in the presence of strong reducing agents.
Substitution: It participates in substitution reactions where ligands in the coordination sphere of rhodium are replaced by other ligands.
Common reagents used in these reactions include oxygen, hydrogen, and various organic substrates. The major products formed depend on the specific reaction conditions and substrates used.
相似化合物的比较
Rhodium(III) oxide pentahydrate can be compared with other similar compounds such as:
Rhodium(IV) oxide: Another rhodium oxide with different oxidation states and catalytic properties.
Rhodium-platinum oxide: A mixed metal oxide with enhanced catalytic activity.
Ruthenium(IV) oxide: A similar transition metal oxide used in catalysis and electronics.
Rhodium(III) oxide pentahydrate is unique due to its specific catalytic properties, high thermal stability, and applications in advanced electronic materials .
属性
IUPAC Name |
oxo(oxorhodiooxy)rhodium;pentahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5H2O.3O.2Rh/h5*1H2;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIIPNYQAMUKBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O=[Rh]O[Rh]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H10O8Rh2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


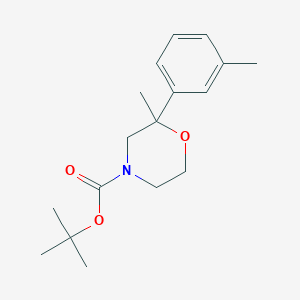
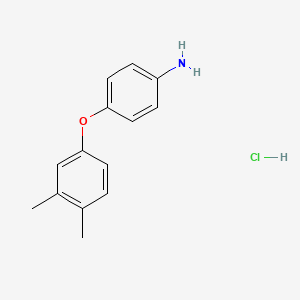
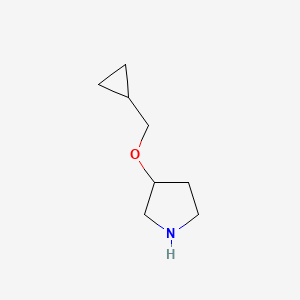
![(2S,4S,4aS,6S,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carbaldehyde hydrate](/img/structure/B1451351.png)
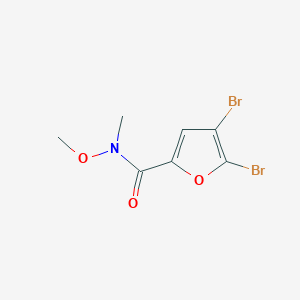
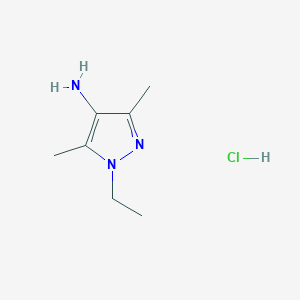
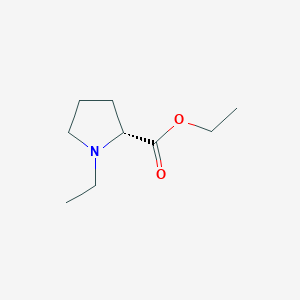
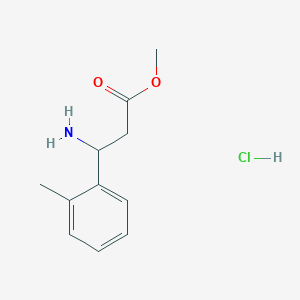
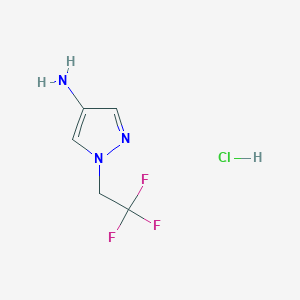

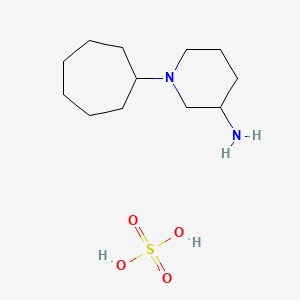
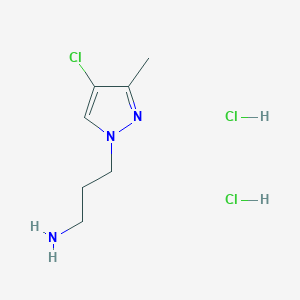
![7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid hydrate](/img/structure/B1451366.png)
